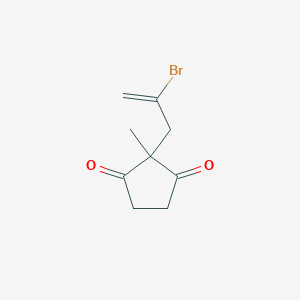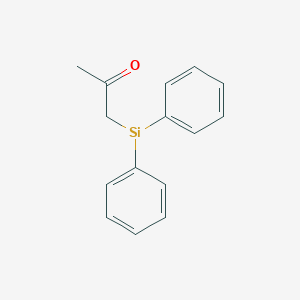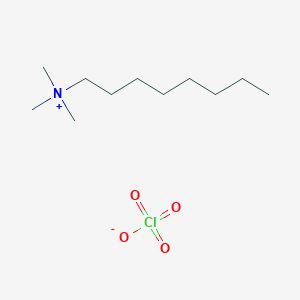![molecular formula C17H19N3S B14270561 3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]- CAS No. 162707-33-7](/img/structure/B14270561.png)
3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]- is a chemical compound with the molecular formula C17H19N3S and a molecular weight of 297.42 g/mol . It is known for its unique structure, which includes an acridine core and a dimethylaminoethylthio substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]- typically involves the reaction of acridine derivatives with dimethylaminoethylthiol. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction . The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles like halides and amines . Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted acridine derivatives .
Aplicaciones Científicas De Investigación
3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription . Additionally, it can bind to proteins, affecting their activity and stability . These interactions are mediated by the unique structural features of the compound, including the acridine core and the dimethylaminoethylthio group .
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known fluorescent dye used for staining nucleic acids.
Proflavine: An acridine derivative with antimicrobial properties.
Amsacrine: An anticancer agent that intercalates into DNA.
Uniqueness
3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]- is unique due to its specific substituent groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
162707-33-7 |
|---|---|
Fórmula molecular |
C17H19N3S |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
9-[2-(dimethylamino)ethylsulfanyl]acridin-3-amine |
InChI |
InChI=1S/C17H19N3S/c1-20(2)9-10-21-17-13-5-3-4-6-15(13)19-16-11-12(18)7-8-14(16)17/h3-8,11H,9-10,18H2,1-2H3 |
Clave InChI |
PRKBFERIKIGKQO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCSC1=C2C=CC(=CC2=NC3=CC=CC=C31)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)

![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)


chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)
![(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)](/img/structure/B14270536.png)

![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
![Fluoreno[1,2-b]pyran](/img/structure/B14270555.png)

